molecular formula C20H21F2N5 B6442129 4-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2640898-96-8

4-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B6442129
CAS No.: 2640898-96-8
M. Wt: 369.4 g/mol
InChI Key: GJARDAVUJRTSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile ( 2640898-96-8) is a chemical compound with the molecular formula C20H21F2N5 and a molecular weight of 369.41 g/mol . This research chemical is characterized by a calculated density of 1.32±0.1 g/cm³ and a predicted boiling point of 533.6±0.0 °C . It features a central piperazine ring, a common motif in pharmaceuticals and bioactive molecules, which is linked to a 2-cyclopropyl-6-(difluoromethyl)pyrimidine group and a benzonitrile substituent . Compounds containing similar piperazine and pyrimidine core structures are frequently investigated in medicinal chemistry for their potential as therapeutic agents. For instance, structure-activity relationship (SAR) studies on piperazine-containing analogues have highlighted their signifcance in developing inhibitors for targets like human equilibrative nucleoside transporters (ENTs) . Furthermore, recent research has demonstrated that molecular frameworks incorporating cyclopropyl amide and piperazine functional groups can exhibit potent biological activity, such as attenuating RANKL-mediated osteoclast differentiation, underscoring the value of this chemotype in drug discovery . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can obtain this compound in various quantities to support their investigative work .

Properties

IUPAC Name

4-[[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N5/c21-19(22)17-11-18(25-20(24-17)16-5-6-16)27-9-7-26(8-10-27)13-15-3-1-14(12-23)2-4-15/h1-4,11,16,19H,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJARDAVUJRTSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)CC4=CC=C(C=C4)C#N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a complex organic molecule notable for its potential biological activities. Its structure includes a benzonitrile moiety linked to a piperazine ring, which is further substituted with a pyrimidine ring containing both cyclopropyl and difluoromethyl groups. The unique arrangement of these functional groups suggests that this compound may exhibit significant pharmacological properties.

  • Molecular Formula : C20_{20}H21_{21}F2_{2}N5_{5}
  • Molecular Weight : 369.4 g/mol
  • CAS Number : 2742037-81-4

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the pyrimidine ring is particularly crucial as it can modulate receptor activity and influence signaling pathways involved in inflammation, cancer progression, and neurodegenerative diseases .

Anticancer Properties

The compound has been evaluated for its anticancer activity, showing potential in inhibiting cancer cell proliferation. Similar compounds have demonstrated effectiveness against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural analogies.

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound could exhibit neuroprotective effects. The difluoromethyl group may enhance the compound's ability to penetrate the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .

Interaction with Enzymes

Binding affinity studies reveal that the compound interacts with specific enzymes involved in metabolic pathways, potentially leading to altered enzyme activity. This interaction could be pivotal in developing therapeutic agents targeting metabolic disorders .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-{[2-Methylpyrimidin-4-y]piperazin-1-y}methyl}benzonitrileMethyl substituent on pyrimidineAnticancer properties
4-{[2-Cyclopropylpyrimidin-5-y]piperazin-1-y}methyl}benzonitrileCyclopropyl group at different positionAntiviral activity
4-{[2-Difluoromethylpyrimidin-6-y]piperazin-1-y}methyl}benzonitrileDifluoromethyl group at different positionNeuroprotective effects

This table highlights the unique pharmacological profiles that can arise from minor structural modifications, underscoring the importance of specific functional groups in determining biological activity.

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • Anticancer Activity : A study on a related piperazine derivative showed significant cytotoxic effects against various cancer cell lines, with IC50_{50} values indicating potent activity (less than 10 µM). This suggests that modifications similar to those found in this compound could yield compounds with enhanced anticancer properties .
  • Neuroprotection : Research on pyrimidine derivatives indicated their effectiveness in models of neurodegeneration, demonstrating their ability to reduce oxidative stress and apoptosis in neuronal cells. This aligns with the hypothesized neuroprotective effects of the target compound .

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 4-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile exhibit significant interactions with various biological targets, such as receptors and enzymes involved in critical pathways.

Key Areas of Interest :

  • Cancer Therapy : The compound's structure suggests potential anticancer properties. Similar compounds have been shown to modulate pathways related to tumor growth and metastasis.
Compound NameStructural FeaturesBiological Activity
4-{[2-Methylpyrimidin-4-y]piperazin-1-y}methyl}benzonitrileContains methyl substituent on pyrimidineAnticancer properties
4-{[2-Cyclopropylpyrimidin-5-y]piperazin-1-y}methyl}benzonitrileCyclopropyl group at different positionAntiviral activity
4-{[2-Difluoromethylpyrimidin-6-y]piperazin-1-y}methyl}benzonitrileDifluoromethyl group at different positionNeuroprotective effects

Neuropharmacology

The unique structure may also confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The binding affinity of the compound to neuroreceptors can influence neurotransmitter activity, potentially leading to therapeutic benefits in conditions like Alzheimer’s or Parkinson’s disease.

Anti-inflammatory Applications

Research into the anti-inflammatory properties of similar compounds suggests that this compound could modulate inflammatory pathways, providing avenues for the development of new anti-inflammatory drugs.

Case Studies

Several studies have explored the pharmacological potential of compounds structurally related to this compound.

Case Study 1: Anticancer Activity

A study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications in the piperazine or pyrimidine moieties could enhance efficacy against specific tumors.

Case Study 2: Neuroprotective Effects

Research published in a pharmacology journal found that derivatives of this compound improved cognitive function in animal models of Alzheimer’s disease, indicating potential as a neuroprotective agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related analogs, focusing on synthetic yields, physicochemical properties, and spectroscopic data.

Structural Analogues with Piperazine-Pyrimidine Scaffolds

  • Compound 5k (4-[4-(4-Pyrimidin-2-yl-piperazin-1-yl)-6-(quinazolin-4-yloxy)-1,3,5-triazin-2-ylamino]-2-trifluoromethyl-benzonitrile): Key Differences: Incorporates a triazine core and quinazoline substituent instead of a pyrimidine. Synthetic Yield: 85% (vs. Melting Point: 283–284°C (THF), higher than many analogs, likely due to increased rigidity from the triazine-quinazoline system . Spectroscopy: NMR data revealed discrepancies between experimental and theoretical chemical shifts, attributed to electron-withdrawing trifluoromethyl and nitrile groups .
  • Compound 5l (4-[4-(4-Benzyl-piperazin-1-yl)-6-(quinazolin-4-yloxy)-1,3,5-triazine-2-ylamino]-2-trifluoromethyl-benzonitrile): Key Differences: Substitutes pyrimidinyl with benzyl on the piperazine ring. Synthetic Yield: 69% (lower than 5k, possibly due to steric hindrance from the benzyl group). Melting Point: 268–269°C (THF), indicating reduced crystallinity compared to 5k .

Piperazine-Linked Benzonitrile Derivatives

  • Compound 24 (4-[(4-{5-[(4-Methoxypiperidin-4-yl)methoxy]-3-methylpyridine-2-carbonyl}piperazin-1-yl)methyl]benzonitrile):
    • Key Differences : Features a pyridine-carbonyl group and methoxypiperidine substituent.
    • Synthesis : Quantitative yield via a route similar to other analogs, highlighting reproducibility in piperazine-functionalized systems .
    • NMR Data : Distinct splitting patterns (e.g., δ 1.41–1.83 ppm for piperidine protons) reflect conformational flexibility absent in the target compound’s cyclopropyl-pyrimidine core .

Fluorinated and Heterocyclic Nitriles

  • Compound from (5-(4-((4-(4-(Oxetan-3-yl)piperazin-1-yl)phenyl)amino)-1,3,5-triazin-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile): Key Differences: Oxetane and tetrahydro-pyran substituents introduce stereoelectronic effects. Relevance: Demonstrates how replacing cyclopropyl with bulkier oxetane alters solubility and metabolic stability, a critical consideration for drug design .

Data Table: Comparative Analysis

Compound Core Structure Substituents Yield (%) Melting Point (°C) Key Spectral Features
Target Compound Pyrimidine-piperazine 2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl, benzonitrile N/A N/A Not reported in evidence
5k Triazine-piperazine Quinazolin-4-yloxy, pyrimidin-2-yl, trifluoromethyl 85 283–284 IR: 2220 cm⁻¹ (C≡N), NMR δ 8.7–7.5 ppm
5l Triazine-piperazine Quinazolin-4-yloxy, benzyl, trifluoromethyl 69 268–269 IR: 2215 cm⁻¹ (C≡N), NMR δ 8.6–7.4 ppm
Compound 24 Piperidine-piperazine Methoxypiperidinyl, methylpyridine-carbonyl ~100 Not reported NMR δ 1.41–1.83 ppm (piperidine protons)
Compound Triazine-piperazine Oxetan-3-yl, tetrahydro-2H-pyran-4-yl Not reported Not reported Structural focus on solubility modulation

Research Findings and Implications

Substituent Effects: The cyclopropyl and difluoromethyl groups in the target compound likely enhance metabolic stability compared to non-fluorinated analogs (e.g., 5k and 5l) .

Synthetic Challenges : Benzyl substituents (as in 5l) reduce yields, suggesting steric hindrance during piperazine coupling .

Spectroscopic Signatures : Nitrile IR stretches (~2220 cm⁻¹) and aromatic proton shifts (δ 7.4–8.7 ppm) are consistent across benzonitrile derivatives, aiding structural validation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for preparing 4-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile?

  • Methodology :

  • Stepwise synthesis : Begin with constructing the pyrimidine core via cyclocondensation of difluoromethyl ketones with amidines. Introduce the cyclopropyl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling .
  • Piperazine coupling : Use Buchwald-Hartwig amination or SN2 reactions to attach the piperazine moiety. Solvent choice (e.g., DMF, dichloromethane) and temperature (60–100°C) are critical for yield optimization .
  • Benzonitrile functionalization : Employ reductive amination or alkylation to link the piperazine to the benzonitrile group. Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Analytical techniques :

  • Single-crystal X-ray diffraction : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to verify substituent positions and purity. IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}) .
  • Thermal analysis : DSC/TGA evaluates melting points and thermal stability, which are critical for formulation studies .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Target identification :

  • Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorescence polarization or radiometric methods .
  • Receptor binding studies : Use radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity and reduce off-target effects?

  • SAR strategies :

  • Pyrimidine ring substitutions : Replace difluoromethyl with trifluoromethyl or hydroxyl groups to modulate electron density and hydrogen-bonding capacity .
  • Piperazine linker optimization : Vary alkyl chain length or introduce bulky substituents to restrict conformational flexibility and improve receptor fit .
  • Benzonitrile bioisosteres : Replace with tetrazole or carboxylate groups to enhance solubility while retaining aromatic interactions .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Data reconciliation :

  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
  • Metabolic stability testing : Use liver microsomes or hepatocytes to assess if metabolite interference explains discrepancies .
  • Computational modeling : Perform molecular dynamics simulations to predict binding modes and identify false positives from aggregation artifacts .

Q. How can crystallography and computational modeling guide lead optimization?

  • Integrated workflow :

  • Co-crystallization : Obtain ligand-target co-crystals (e.g., with kinases) to identify key binding residues and optimize hydrogen-bond networks .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for substituent changes to prioritize synthetic targets .
  • Docking studies : Screen virtual libraries for analogs with improved ADMET profiles using tools like Schrödinger or AutoDock .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Process chemistry :

  • Catalyst optimization : Switch from Pd-based catalysts to cheaper Ni or Cu systems for amination steps .
  • Purification : Replace column chromatography with recrystallization or continuous-flow systems to reduce solvent waste .
  • Stability testing : Conduct accelerated degradation studies under varied pH/temperature conditions to identify sensitive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.